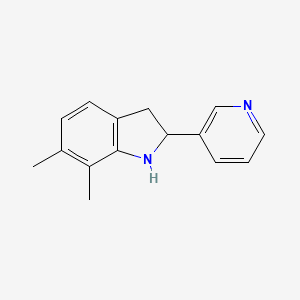

6,7-Dimethyl-2-(pyridin-3-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

6,7-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H16N2/c1-10-5-6-12-8-14(17-15(12)11(10)2)13-4-3-7-16-9-13/h3-7,9,14,17H,8H2,1-2H3 |

InChI Key |

QUUFIQVKFRENKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CC(N2)C3=CN=CC=C3)C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indoline Derivatives Bearing Pyridine Moieties

Strategic Approaches to Indoline (B122111) Core Synthesis

The synthesis of the indoline nucleus is a cornerstone of heterocyclic chemistry, providing access to a scaffold prevalent in pharmaceuticals and natural products. The strategic introduction of substituents, such as the dimethyl groups at positions 6 and 7 and the pyridin-3-yl group at position 2, necessitates careful selection of synthetic routes. These strategies often begin with the construction of the related indole (B1671886) ring, which is subsequently reduced to the indoline.

Classical and Modern Indole/Indoline Synthesis Methods

A variety of named reactions have become fundamental to the synthesis of indoles and, by extension, indolines. These methods offer different pathways to the core structure, each with its own set of advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

One of the oldest and most reliable methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org This reaction involves heating a phenylhydrazone, formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone, in the presence of an acid catalyst. wikipedia.orgbyjus.com The catalysts can be Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

The mechanism proceeds through several steps: the phenylhydrazone isomerizes to an enamine, which, after protonation, undergoes a byjus.combyjus.com-sigmatropic rearrangement. wikipedia.org This key step breaks the weak N-N bond and forms a strong C-C bond. byjus.com The resulting diimine intermediate then cyclizes and eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org A key feature is that the reaction can often be carried out as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.com

For the specific synthesis of a precursor to 6,7-Dimethyl-2-(pyridin-3-yl)indoline, this method would theoretically involve the reaction of 3,4-dimethylphenylhydrazine with 3-acetylpyridine . The subsequent acid-catalyzed cyclization would yield 6,7-Dimethyl-2-(pyridin-3-yl)-1H-indole , which can then be reduced to the target indoline.

Table 1: Overview of Fischer Indole Synthesis

| Feature | Description |

| Reactants | A (substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.org |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃). wikipedia.org |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine. wikipedia.org |

| Key Step | byjus.combyjus.com-sigmatropic rearrangement. wikipedia.org |

| Advantages | Widely applicable, often a one-pot procedure, over a century of use. byjus.comthermofisher.com |

| Limitations | Unsymmetrical ketones can yield regioisomeric products. thermofisher.com |

A more modern approach, the Larock indole synthesis, is a powerful palladium-catalyzed heteroannulation reaction. wikipedia.org Developed by Richard C. Larock in 1991, this method constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups on both starting materials. nih.gov A key advantage is that it does not typically require a protecting group on the aniline (B41778) nitrogen. nih.gov

The catalytic cycle involves the reduction of Pd(II) to Pd(0), which then undergoes oxidative addition with the o-iodoaniline. wikipedia.org The alkyne coordinates to the resulting arylpalladium intermediate and undergoes regioselective syn-insertion. wikipedia.org The regioselectivity is a crucial aspect, generally favoring the placement of the bulkier alkyne substituent at the C2 position of the indole. nih.gov The final steps involve intramolecular cyclization, where the nitrogen displaces the halide, followed by reductive elimination to form the indole and regenerate the Pd(0) catalyst. wikipedia.org

To synthesize the this compound precursor via this route, one would start with 2-iodo-3,4-dimethylaniline and 3-ethynylpyridine . The palladium-catalyzed annulation would produce 6,7-Dimethyl-2-(pyridin-3-yl)-1H-indole , which would subsequently be reduced to the indoline. The regioselectivity of the alkyne insertion is influenced by both steric and electronic factors, including potential coordination effects from the pyridine (B92270) nitrogen. ub.edu

Table 2: Overview of Larock Indole Synthesis

| Feature | Description |

| Reactants | An ortho-iodoaniline and a disubstituted alkyne. wikipedia.org |

| Catalyst | Palladium catalyst, often with a base (e.g., K₂CO₃) and a chloride source (e.g., LiCl). wikipedia.org |

| Mechanism | Palladium-catalyzed cycle involving oxidative addition, alkyne insertion, and reductive elimination. wikipedia.org |

| Regioselectivity | Generally places the bulkier alkyne substituent at the C2 position. nih.gov |

| Advantages | High versatility, functional group tolerance, no N-protection needed. nih.gov |

| Limitations | Requires specific halogenated anilines and alkynes. |

The Madelung synthesis , reported in 1912, is an intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for preparing 2-alkinylindoles, which are not easily accessed through other means. wikipedia.org The reaction involves the deprotonation of both the nitrogen of the amide and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org The harsh conditions (strong base, high temperature) can limit its applicability. wikipedia.org For the target compound's indole precursor, this would require the cyclization of N-(2,3-dimethylphenyl)nicotinamide .

The Reissert indole synthesis involves the base-catalyzed condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. youtube.com This intermediate then undergoes reductive cyclization, typically using zinc or iron in acetic acid, to form indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the parent indole. youtube.com This method provides a different strategic entry to the indole nucleus, starting from a nitroaromatic compound. youtube.com

The Leimgruber-Batcho indole synthesis is a two-step process that has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. wikipedia.org It begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal, to form an enamine. wikipedia.orgsemanticscholar.org This intermediate is then subjected to reductive cyclization to yield the indole. wikipedia.org A variety of reducing agents can be used, including Raney nickel with hydrazine, palladium-on-carbon with hydrogen, or stannous chloride. wikipedia.org

This method is highly efficient, proceeds under mild conditions, and benefits from the wide commercial availability of starting o-nitrotoluenes. wikipedia.org While often used for N-substituted indoles, it is a powerful tool for constructing the core indole ring. researchgate.net The synthesis of the indole precursor for the target compound could start from 1,2-dimethyl-3-nitrobenzene . Reaction with a formamide acetal and a pyridine-containing nucleophile, or a related strategy, followed by reductive cyclization would yield the desired indole framework, which would then be reduced. The use of microwave acceleration has been shown to enhance this reaction. rsc.orgdurham.ac.uk

Green Chemistry Approaches in Indoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles and their derivatives to reduce environmental impact. benthamdirect.com These approaches focus on using environmentally benign solvents, reducing reaction times, and employing more sustainable catalysts. researchgate.net

Microwave-assisted synthesis has emerged as a rapid and efficient method for many organic reactions, including indole synthesis. tandfonline.comtandfonline.com It can significantly shorten reaction times and improve yields in classical methods like the Fischer and Leimgruber-Batcho syntheses. rsc.orgresearchgate.net Another green approach is the use of alternative solvents, such as water or 2-MeTHF, or even performing reactions under solvent-free conditions. benthamdirect.comrsc.org The development of protocols using sustainable metal catalysts, such as iron, for C-H activation and alkylation of indoles also represents a significant step towards greener synthetic routes. rsc.org These principles can be applied to the synthesis of this compound to create more efficient and environmentally friendly processes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indole and pyridine derivatives. mdpi.comresearchgate.netmdpi.comacs.org

In the context of synthesizing pyridine-substituted indolines, microwave irradiation can be utilized to promote condensation and cyclization reactions. For instance, the Hantzsch pyridine synthesis, a classic method for preparing pyridine derivatives, can be significantly enhanced under microwave conditions. minia.edu.eg Similarly, the Fischer indole synthesis, a cornerstone in indole chemistry, can be accelerated using microwave heating. byjus.comwikipedia.orgorganic-chemistry.org A one-pot, three-component reaction under microwave irradiation can be employed to synthesize indolylpyrazolo[3,4-b]pyridines, demonstrating the efficiency of this method in constructing complex heterocyclic systems. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yields | Often lower to moderate | Often moderate to high |

| Side Reactions | More prevalent | Reduced |

Catalyst-Free Reaction Conditions

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive metal catalysts. While many traditional methods for indoline synthesis rely on metal catalysis, several catalyst-free approaches have been reported. researchgate.netacs.org

For the synthesis of pyridine-substituted indolines, catalyst-free conditions can be achieved through thermally induced cyclization reactions or by using highly reactive starting materials. For example, the Pictet-Spengler reaction, which is a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, can in some cases proceed without a catalyst, particularly with electron-rich aromatic rings like indoles. wikipedia.orgnih.gov

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to traditional volatile organic solvents. clockss.orgresearchgate.netresearchgate.net

In the synthesis of indoline derivatives, ionic liquids can serve as both the reaction medium and the catalyst. For instance, Brønsted acidic ionic liquids have been shown to effectively catalyze the Fischer indole synthesis and the Pictet-Spengler reaction. byjus.comclockss.org The use of ionic liquids can lead to improved reaction rates, higher yields, and easier product isolation and catalyst recycling. The Pictet-Spengler reaction for the preparation of tetrahydro-β-carbolines has been successfully carried out in the ionic liquid [bbim]BF4, which acts as both the solvent and promoter, eliminating the need for an additional catalyst. researchgate.netresearchgate.net

Multicomponent Reaction (MCR) Strategies for Indole Scaffolds

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. MCRs are highly efficient and atom-economical, making them a powerful tool for generating molecular diversity and synthesizing complex molecules. rsc.orgrsc.orgnih.gov

Several MCRs have been developed for the synthesis of indole and pyridine scaffolds. A sustainable two-step MCR approach for the de novo assembly of the indole core involves an Ugi multicomponent reaction followed by an acid-induced cyclization, using ethanol (B145695) as a benign solvent and avoiding metal catalysts. rsc.org Another innovative two-step synthesis of 2-tetrazolo substituted indoles is based on the Ugi-tetrazole reaction combined with an acidic ring closure. rsc.orgnih.gov These strategies offer a rapid and diverse route to functionalized indoles that could be adapted for the synthesis of pyridine-substituted indolines. For instance, a three-component synthesis of indolylpyrazolo[3,4-b]pyridines can be achieved under microwave irradiation in solvent-free conditions. researchgate.net

Specific Synthetic Routes for this compound and Analogues

While general methodologies provide a framework, the specific synthesis of this compound can be approached through several strategic pathways.

Precursor-Based Synthesis (e.g., from 6,7-dimethylisatin)

A plausible synthetic route to this compound involves the use of 6,7-dimethylisatin as a key precursor. Isatins are versatile starting materials for the synthesis of a variety of indole derivatives.

The synthesis could proceed via a multi-step sequence:

Wittig or Horner-Wadsworth-Emmons reaction: 6,7-dimethylisatin could be reacted with a pyridin-3-yl-phosphonium ylide or phosphonate (B1237965) ester to introduce the pyridine moiety at the 2-position of the indole ring.

Reduction: The resulting 2-substituted indole can then be selectively reduced to the corresponding indoline using a suitable reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

This approach allows for the late-stage introduction of the pyridine group and benefits from the commercial availability or straightforward synthesis of substituted isatins.

Ring-Opening and Cyclization Reactions (e.g., from aryl triazole fragments)

A more novel approach to indole synthesis involves the ring-opening of aryl triazoles followed by cyclization. A metal-free, two-step synthetic method has been developed for obtaining indole derivatives from compounds containing aryl triazole fragments. minia.edu.egclockss.orgmdpi.com

This strategy involves:

Ring-opening: The aryl triazole undergoes a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement to form a ketenimine intermediate. Nucleophilic addition of an amine to the ketenimine yields an N-aryl ethene-1,1-diamine (B14131556).

Cyclization: The N-aryl ethene-1,1-diamine intermediate is then cyclized to the target 1H-indole in the presence of an oxidizing agent like iodine. minia.edu.egclockss.orgmdpi.com

To apply this to the synthesis of this compound, one would start with a suitably substituted aryl triazole bearing the 3,4-dimethylphenyl group and a precursor to the pyridin-3-yl moiety. The resulting indole could then be reduced to the target indoline.

Table 2: Summary of Specific Synthetic Strategies

| Strategy | Key Precursor/Intermediate | Key Reactions | Potential Advantages |

| Precursor-Based | 6,7-Dimethylisatin | Wittig/HWE, Reduction | Convergent, utilizes known isatin (B1672199) chemistry |

| Ring-Opening/Cyclization | Aryl triazole | Dimroth equilibrium, Wolff rearrangement, Cyclization | Novel, metal-free, allows for diverse substitution patterns |

Oxidative Coupling Reactions for Substituted Indolines

Oxidative coupling reactions have become a powerful tool for C-H functionalization, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov These reactions, often mediated by transition metal catalysts, offer an atom-economical pathway to increase molecular complexity. nih.govacs.org

In the context of indoline synthesis, oxidative cross-dehydrogenative coupling (CDC) allows for the direct linkage of two different C-H bonds. nih.gov For a molecule like this compound, this approach could be envisioned for the direct arylation of an indoline precursor. For instance, the coupling of 6,7-dimethylindoline with pyridine could theoretically be achieved, although controlling regioselectivity remains a significant challenge. More commonly, these methods are used to further functionalize the indoline core. The oxidative coupling of 2-substituted-3-oxindoles with various aromatic compounds to generate 2,2-disubstituted indolin-3-ones has been demonstrated using base metal catalysts and oxygen as the terminal oxidant. nih.gov

Research has shown that copper, ruthenium, and palladium complexes are effective catalysts for such transformations. nih.gov For example, a copper(II) triflate (Cu(OTf)₂) catalyst can be used in the presence of an oxidant like TEMPO⁺BF₄⁻ to couple indoles with C-H nucleophiles, affording 2,2-disubstituted indolin-3-ones in high yields. nih.gov While this creates a ketone at the C3 position, subsequent reduction could provide access to the desired indoline scaffold. The direct oxidative synthesis of indoles from anilines and internal alkynes using rhodium(III) catalysts also highlights the utility of oxidative strategies in building the core heterocyclic system. acs.org

Table 1: Examples of Oxidative Coupling Reactions for Indole/Indoline Derivatives

| Catalyst/Reagent | Coupling Partner | Product Type | Yield | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ / TEMPO⁺BF₄⁻ | 1,3-Dicarbonyl Compounds | 2,2-Disubstituted Indolin-3-ones | Up to 99% | nih.gov |

| Palladium Catalyst | Indole | 2,2-Disubstituted 3-Oxindoles | Good | nih.gov |

| Rhodium(III) Catalyst | Internal Alkynes | Substituted Indoles | Good | acs.org |

Regioselective Functionalization Approaches

Achieving regioselectivity is a critical challenge in the functionalization of complex molecules like this compound, which has multiple potential reaction sites on both the indoline and pyridine rings. Transition metal-catalyzed C-H activation, often guided by a directing group, is a premier strategy for controlling the position of functionalization. rsc.org

For the indoline core, functionalization can be directed to either the benzene (B151609) ring or the pyrrolidine (B122466) ring. Directing groups such as a phosphinoyl group can steer arylation to the C7 position of the indoline using a Pd(OAc)₂ catalyst. globethesis.com Similarly, C4 functionalization of unprotected indoles has been achieved with rhodium catalysts. acs.org The intrinsic reactivity of indolines can also be harnessed; for example, a cascade direct oxidation and C-H functionalization can yield C-2 succinimide-substituted indoles. rsc.org

A notable nickel-catalyzed dearomative arylboration of indoles demonstrates how the choice of an N-protecting group can switch the regioselectivity between the C2 and C3 positions, providing borylated indolines that are versatile synthetic intermediates. acs.org This level of control is paramount for selectively modifying the this compound scaffold. For instance, a suitable N-protecting group could direct functionalization to the C3 position, leaving the C2-pyridine and the dimethylated benzene ring untouched.

Table 2: Regioselective Functionalization Strategies for Indolines

| Position | Catalyst / Method | Directing Group | Substrate | Reference |

|---|---|---|---|---|

| C7 | Pd(OAc)₂ | Phosphinoyl (TBPO) | N-protected Indole | globethesis.com |

| C4 | Rhodium Catalyst | Unprotected N-H | Indole | acs.org |

| C7 | Transition Metal Catalyst | Directing Group | Indoline | rsc.org |

| C2/C3 | Nickel Catalyst | N-Protecting Group | Indole | acs.org |

Synthetic Pathways Involving Pyridine Functionalization

The synthesis of 2-(pyridin-3-yl)indoline (B15070132) derivatives can be approached either by constructing the indoline ring onto a pre-functionalized pyridine or by introducing the pyridine moiety to an existing indoline core. Various methods exist for the synthesis of functionalized pyridines that can serve as precursors. Multi-component reactions are particularly efficient; for example, a four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can produce highly substituted pyridines in excellent yields under microwave irradiation. researchgate.net

Once the desired pyridine precursor is obtained, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) are the most common methods for attaching it to the indoline scaffold. This would typically involve preparing a 2-haloindoline or 2-indolineboronic ester and coupling it with the corresponding pyridyl-boronic acid or pyridyl-halide.

Alternatively, synthetic routes can build the pyridine ring itself. The Chichibabin reaction is a classic method for synthesizing 2-aminopyridines, while modern approaches utilize transition-metal catalysis to construct the pyridine ring with diverse substitution patterns. rsc.org These methods provide access to a wide array of functionalized pyridine building blocks that can be incorporated into the target indoline structure.

Stereoselective Synthesis and Enantiomeric Resolution

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis or resolution of enantiomers a critical aspect of its chemical development.

Chiral Catalysis in Indoline Derivatization

Asymmetric catalysis offers the most direct route to enantiomerically enriched indolines. This involves using a chiral catalyst to control the stereochemical outcome of a reaction that forms the stereocenter. Asymmetric hydrogenation of a corresponding 3H-indole precursor is an ideal approach. Catalytic systems based on precious metals like rhodium and iridium, as well as more earth-abundant metals like manganese, have been developed for this purpose. researchgate.netelsevierpure.com For example, a chiral manganese complex has been shown to catalyze the asymmetric hydrogenation of 3H-indoles with good yield and enantioselectivity. researchgate.net

Another powerful strategy is the catalytic asymmetric dearomatization (CADA) of indoles. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for these transformations. nih.gov The reaction of a 2,3-disubstituted indole with an electrophile in the presence of a CPA can lead to chiral indolenines or fused indolines with excellent enantioselectivities. nih.gov Similarly, chiral aziridine-phosphine ligands in copper(I)-catalyzed asymmetric Friedel-Crafts alkylation of indoles can produce chiral products with high enantiomeric excess. mdpi.com These methods could be adapted to set the C2 stereocenter during the synthesis of the 2-pyridylindoline core.

Table 3: Chiral Catalysts in Indoline Synthesis

| Reaction Type | Catalyst System | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Mn Complex | Chiral Indolines | Good | researchgate.net |

| Asymmetric Dearomatization | Chiral Phosphoric Acid (CPA) | Chiral Fused Indolines | Excellent | nih.gov |

| Asymmetric Friedel-Crafts | Copper(I) / Chiral Aziridine-Phosphine | Chiral Indole Adducts | Up to 92% | mdpi.com |

| Asymmetric Hydrogenation | [Rh(nbd)₂]SbF₆ / PhTRAP | 3-Substituted Indolines | High | elsevierpure.com |

Kinetic Resolution Techniques for Indoline Enantiomers

When a racemic mixture of an indoline is synthesized, kinetic resolution can be employed to separate the enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one unreacted enantiomer in high enantiomeric purity.

Non-enzymatic acylation is a prominent method for the kinetic resolution of 2-substituted indolines. nih.gov A chiral planar-chiral 4-aminopyridine (B3432731) derivative can serve as a catalyst, selectively acylating one enantiomer of the indoline, leaving the other untouched. nih.govscilit.com This approach has been successfully applied to a range of 2-substituted and 2,3-disubstituted indolines with good selectivity factors (s). nih.gov

Other advanced techniques include:

Chiral Brønsted Acid Catalysis: Racemic indolines can undergo intramolecular Povarov reactions where a chiral phosphoric acid catalyst preferentially activates one enantiomer, resulting in a highly enantio- and diastereoselective transformation. nih.gov

Iridium-Catalyzed Allylative Ring-Opening: This method has been used for the kinetic resolution of spiroindolines with exceptionally high selectivity factors (up to 15,200). acs.org

Titanium-Catalyzed Asymmetric Oxygenation: Using hydrogen peroxide as a benign oxidant, a titanium catalyst can selectively oxygenate one enantiomer of a racemic indoline to form an N-hydroxyindoline, allowing for efficient separation. researchgate.net

Table 4: Methods for Kinetic Resolution of Indolines

| Method | Catalyst / Reagent | Selectivity Factor (s) | Reference |

|---|---|---|---|

| Non-enzymatic N-acylation | Planar-chiral PPY derivative | Good | nih.govscilit.com |

| Intramolecular Povarov Reaction | Chiral Brønsted Acid | High | nih.gov |

| Asymmetric Allylative Ring-Opening | Iridium Catalyst | Up to 15,200 | acs.org |

| Asymmetric Oxygenation | Titanium Catalyst / H₂O₂ | High | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission SpectroscopyThis part of the analysis would have explored the electronic transitions within the molecule, providing information about its electronic structure and photophysical properties.

Fluorescence Properties of Indole (B1671886) Derivatives

Indole and its derivatives are well-known for their fluorescent properties, which are sensitive to the nature and position of substituents, as well as the solvent environment. The fluorescence of these compounds typically arises from π-π* electronic transitions. For indole derivatives, two low-energy absorption bands, ¹Lₐ and ¹Lₑ, are often observed, and fluorescence can occur from either of these excited states, leading to complex emission spectra. nih.gov

The introduction of a pyridine (B92270) ring at the 2-position of the indoline (B122111) nucleus, as in 6,7-Dimethyl-2-(pyridin-3-yl)indoline, is expected to influence its photophysical properties significantly. The pyridine moiety can participate in the conjugated system, potentially leading to a red-shift in the emission spectrum compared to unsubstituted indoles. Furthermore, the dimethyl substituents on the benzene (B151609) ring of the indoline core may also modulate the fluorescence quantum yield and lifetime through electronic and steric effects.

In a study of 2-aryl substituted indoles, it was observed that the fluorescence quantum yield and emission maximum are highly dependent on the nature of the aryl substituent. nih.gov For instance, indole-substituted flavonols have been developed as fluorescent probes, indicating the strong emissive character of such combined heterocyclic systems. rsc.org It is plausible that this compound would exhibit measurable fluorescence, with an emission maximum likely in the near-UV or visible region, influenced by solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is predicted to show a series of distinct signals corresponding to the protons in the indoline and pyridine moieties. Based on data from related substituted indolines and pyridines, the following chemical shifts can be anticipated. rsc.orgrsc.orgmdpi.comchemicalbook.comresearchgate.net

The protons of the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the dimethyl-substituted benzene ring of the indoline core would also resonate in the aromatic region, likely between δ 6.5 and 7.5 ppm. The two methyl groups at positions 6 and 7 would give rise to sharp singlet signals in the aliphatic region, estimated to be around δ 2.0-2.5 ppm. The protons of the five-membered indoline ring (at positions 2 and 3) would appear as multiplets in the aliphatic region, with their exact chemical shifts and coupling patterns depending on their stereochemical relationship. The proton at C2, being adjacent to the pyridine ring, would likely be shifted downfield compared to the protons at C3.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H2' | ~8.5 | d |

| Pyridine-H4' | ~7.8 | dd |

| Pyridine-H5' | ~7.3 | dd |

| Pyridine-H6' | ~8.6 | d |

| Indoline-H4 | ~6.8 | d |

| Indoline-H5 | ~6.9 | d |

| Indoline-H2 | ~4.5-5.0 | m |

| Indoline-H3 | ~3.0-3.5 | m |

| Indoline-CH₃ (C6) | ~2.2 | s |

| Indoline-CH₃ (C7) | ~2.3 | s |

| Indoline-NH | Broad singlet | s |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The chemical shifts of the pyridine carbons are anticipated to be in the range of δ 120-150 ppm. The aromatic carbons of the indoline ring would also appear in this region. The aliphatic carbons of the indoline ring (C2 and C3) would be found further upfield, typically between δ 30 and 70 ppm. The methyl carbons are expected to have chemical shifts in the range of δ 15-25 ppm. rsc.orgrsc.orgchemicalbook.comresearchgate.net

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C2' | ~148 |

| Pyridine-C3' | ~135 |

| Pyridine-C4' | ~138 |

| Pyridine-C5' | ~124 |

| Pyridine-C6' | ~149 |

| Indoline-C2 | ~60-65 |

| Indoline-C3 | ~35-40 |

| Indoline-C3a | ~130 |

| Indoline-C4 | ~125 |

| Indoline-C5 | ~128 |

| Indoline-C6 | ~135 |

| Indoline-C7 | ~130 |

| Indoline-C7a | ~150 |

| Indoline-CH₃ (C6) | ~18 |

| Indoline-CH₃ (C7) | ~16 |

Mass Spectrometry for Compound Identification and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HPLC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique would be ideal for determining the purity of this compound and confirming its molecular weight. In a typical analysis, the compound would be separated on a suitable HPLC column and then introduced into the mass spectrometer. The expected molecular ion ([M+H]⁺) for this compound (C₁₅H₁₆N₂) would be observed at m/z 225.1386. The high resolution of the mass spectrometer would allow for the confirmation of the elemental composition.

LC-MS/MS provides more detailed structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is likely to occur at the bond between the indoline and pyridine rings, as well as within the indoline ring system itself.

Common fragmentation pathways for indole derivatives often involve the loss of small neutral molecules or radicals from the heterocyclic ring. scirp.org For the title compound, key fragment ions could arise from the cleavage of the C2-C(pyridin-3-yl) bond, leading to the formation of a pyridinium (B92312) ion and a dimethylindolinyl radical, or vice versa. Fragmentation of the indoline ring could involve the loss of one or both methyl groups.

Predicted MS/MS Fragmentation Pattern

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Possible Neutral Loss | Fragment Identity |

|---|---|---|---|

| 225.14 | 147.12 | C₅H₄N | [Dimethylindoline]⁺ |

| 225.14 | 79.04 | C₉H₁₀N | [Pyridine+H]⁺ |

| 225.14 | 210.12 | CH₃ | Loss of a methyl group |

| 147.12 | 132.09 | CH₃ | Loss of a methyl group from dimethylindoline |

X-ray Crystallography for Solid-State Molecular Architecture

Following a comprehensive search of available scientific literature and crystallographic databases, detailed X-ray crystallography data for the specific compound this compound could not be located. The solid-state molecular architecture, including precise bond lengths, bond angles, and crystal packing information derived from single-crystal X-ray diffraction, does not appear to be publicly available at this time.

Therefore, the creation of data tables detailing crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other structural details is not possible. Further experimental research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to elucidate its definitive solid-state structure.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules.

Geometry Optimization and Conformational Analysis

This analysis would determine the most stable three-dimensional arrangement of atoms in 6,7-Dimethyl-2-(pyridin-3-yl)indoline. By calculating the potential energy surface of the molecule, researchers could identify the lowest energy conformer, providing crucial information on bond lengths, bond angles, and dihedral angles. Such data is foundational for all other computational predictions but has not been published for this compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals (the HOMO-LUMO gap) indicates the molecule's kinetic stability and polarizability. A small gap often suggests high chemical reactivity. Specific values for the HOMO-LUMO gap of this compound are not documented.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This visual tool is invaluable for predicting how the molecule will interact with other reagents. For this compound, an MEP map would identify the most likely sites for chemical reactions, but no such map has been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer between orbitals, revealing the strength of stabilizing interactions like hyperconjugation. This analysis would offer deep insights into the electronic stability of the indoline (B122111) and pyridine (B92270) ring systems in this specific compound, though the relevant data is currently unavailable.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can predict a molecule's potential for NLO applications, which are important in telecommunications and photonics. Calculations of properties such as polarizability and hyperpolarizability would assess the suitability of this compound for these advanced technologies. However, no NLO property predictions for this molecule have been reported.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. It is a cornerstone of computer-aided drug design. A docking study of this compound would involve simulating its interaction with a specific biological target to predict its binding affinity and mode of interaction. This could suggest potential therapeutic applications. To date, no studies detailing the molecular docking of this compound against any biological target have been published.

Based on a comprehensive search of available scientific literature, no specific computational chemistry or theoretical studies focusing on the compound “this compound” could be located. Research involving molecular docking, molecular dynamics simulations, or QSAR/QSPR analyses has been conducted on broader classes of related compounds, such as indole (B1671886), indoline, and pyridine derivatives. However, data pertaining specifically to the ligand-protein binding modes, interaction energies, dynamic behavior, or structure-activity relationships of this compound is not present in the reviewed sources.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined in the user's instructions. The generation of an article strictly adhering to the provided structure is unachievable without specific research findings on this particular compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Correlation of Quantum Mechanical Parameters with Reaction Rates

Computational chemistry provides a powerful lens through which the reactivity of molecules like this compound can be understood and predicted. By calculating various quantum mechanical parameters, it is possible to draw correlations with experimentally observed reaction rates. These theoretical studies are instrumental in elucidating reaction mechanisms and predicting the chemical behavior of complex heterocyclic systems.

At the heart of these predictive models are concepts derived from molecular orbital theory, particularly Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and can be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd Conversely, a larger HOMO-LUMO gap implies greater stability and lower reactivity. edu.krd For this compound, the presence of both an electron-rich indoline system and an electron-deficient pyridine ring suggests a complex electronic structure that can be finely tuned by substituents, thereby influencing its reactivity.

For electrophilic reactions, the energy and shape of the HOMO are of primary importance. In some heterocyclic systems, the HOMO-1 orbital may also play a significant role in determining reactivity. wuxibiology.com Similarly, for nucleophilic reactions, the LUMO (or sometimes the LUMO+1) is the key orbital to consider. wuxibiology.com The distribution of these frontier orbitals across the this compound scaffold would pinpoint the most probable sites for electrophilic or nucleophilic attack.

Beyond the HOMO-LUMO gap, other quantum mechanical descriptors can be calculated to provide a more quantitative picture of reactivity. These global reactivity descriptors are derived from the energies of the HOMO and LUMO and can be correlated with reaction rates. edu.krd

Table 1: Key Quantum Mechanical Reactivity Descriptors

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

This table is based on conceptual frameworks in computational chemistry. edu.krd

The most direct correlation between computational chemistry and reaction rates comes from the calculation of activation energies (ΔG‡). By modeling the potential energy surface of a proposed reaction mechanism, the energy of the transition state can be determined. According to transition state theory, the rate of a reaction is exponentially dependent on the activation energy. Therefore, lower calculated activation energies correspond to faster reaction rates.

For a molecule like this compound, density functional theory (DFT) calculations could be employed to model various potential reactions, such as electrophilic substitution on the indoline ring or nucleophilic substitution on the pyridine ring. The calculated activation energies for different pathways would allow for a prediction of the major products and the relative reaction rates. For instance, in nucleophilic aromatic substitution (SNAr) reactions involving related heterocyclic compounds, DFT calculations have been used to predict reaction outcomes by comparing the activation energies of competing pathways.

Table 2: Illustrative Correlation of Calculated Activation Energy with Reaction Rate for a Hypothetical Reaction of a Heterocyclic Compound

| Reaction Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Relative Rate | Predicted Outcome |

|---|---|---|---|

| A | 15 | Fast | Major Product |

| B | 20 | Moderate | Minor Product |

This table provides a generalized illustration of the relationship between activation energy and reaction rates.

Mechanistic Investigations of Chemical Reactivity

Reaction Pathway Elucidation

Proposed Catalytic Reaction Mechanisms (e.g., Superbase-Mediated Carboxylation)

No specific catalytic reaction mechanisms for 6,7-Dimethyl-2-(pyridin-3-yl)indoline have been detailed in the available literature. For related unprotected indole (B1671886) derivatives, base-mediated carboxylation using superbases like lithium tert-butoxide (LiOtBu) has been reported as a method for the direct introduction of a carboxyl group. Such a mechanism, if applied to an indoline (B122111), would theoretically involve the deprotonation of the indoline nitrogen or a carbon atom on the aromatic ring, followed by nucleophilic attack on carbon dioxide. However, without experimental evidence on this compound, any proposed mechanism remains speculative.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for elucidating reaction pathways. For the synthesis or subsequent reactions of this compound, no studies detailing the isolation or spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) of intermediates have been found. Such studies would be essential to confirm proposed mechanistic steps.

Control and Competing Reaction Studies to Understand Selectivity

There is no available research on control and competing reaction studies for this compound. These types of studies are vital for understanding the regioselectivity and chemoselectivity of reactions involving this molecule, for instance, in electrophilic substitution reactions where multiple sites on the indoline or pyridine (B92270) rings could be reactive.

Kinetic Studies

Reaction Rate Determination and Order of Reaction

Quantitative data regarding the reaction rates and the order of reaction for any chemical transformation involving this compound are not present in the surveyed literature. Determining these kinetic parameters would require dedicated experimental work, such as monitoring the concentration of reactants and products over time under various conditions.

Molecular Interactions in Chemical Biology and Material Sciences

Indoline (B122111) and Pyridine (B92270) Scaffolds as Chemical Biology Probes

The indoline and pyridine moieties are considered "privileged scaffolds" in medicinal chemistry and chemical biology due to their prevalence in a vast number of biologically active compounds. Their combination in a single molecule, such as 6,7-Dimethyl-2-(pyridin-3-yl)indoline, offers a versatile platform for the development of sophisticated chemical tools to probe biological systems.

The inherent fluorescent properties of indoline derivatives, coupled with the coordinating ability of the pyridine nitrogen, make molecules like this compound promising candidates for the design of fluorescent chemosensors. The development of such sensors often relies on photophysical processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

The general design principle involves linking a fluorophore (in this case, the indoline core could serve as one) to a receptor unit (the pyridine ring) that can selectively bind to a specific analyte, such as a metal ion or a small molecule. This binding event modulates the fluorescent output of the molecule, leading to a detectable signal. For instance, the lone pair of electrons on the pyridine nitrogen can be quenched upon coordination with a metal ion, altering the electronic properties of the entire molecule and thus its fluorescence emission.

While specific research on this compound as a fluorescent chemosensor is not extensively documented in publicly available literature, the broader class of indole (B1671886) and pyridine-based sensors has been successfully developed for the detection of various analytes.

Table 1: Examples of Analytes Detected by Indole/Pyridine-Based Fluorescent Sensors

| Analyte | Sensor Design Principle | Observed Change |

| Metal Ions (e.g., Zn²⁺, Cu²⁺, Hg²⁺) | Chelation-enhanced fluorescence (CHEF) or quenching | Fluorescence "turn-on" or "turn-off" |

| pH | Protonation of the pyridine nitrogen | Shift in emission wavelength or intensity |

| Small Biomolecules | Specific binding interactions | Change in fluorescence lifetime or anisotropy |

The ability of the pyridine moiety to engage in specific interactions, such as hydrogen bonding and metal coordination, makes it an excellent recognition element. The indoline scaffold, on the other hand, can be readily functionalized to tune its lipophilicity and cellular permeability, which are crucial properties for molecular imaging probes.

Fluorescent probes based on indoline and pyridine scaffolds can be designed to target specific cellular compartments or biomolecules. For example, by attaching a targeting moiety, these probes can be directed to mitochondria, the nucleus, or specific enzymes. Upon binding to their target, a change in their fluorescent properties can be observed using techniques like fluorescence microscopy, allowing for the visualization of biological processes in real-time.

Although specific applications of this compound in molecular imaging are not yet widely reported, the structural motif holds considerable promise. The dimethyl substitution on the indoline ring can influence the molecule's photophysical properties and its interaction with the biological environment, potentially leading to probes with enhanced brightness, photostability, and target specificity.

Non-Covalent Interactions

The three-dimensional structure and assembly of this compound in both the solid state and solution are governed by a variety of non-covalent interactions. These weak forces are crucial in determining the compound's physical properties and its interactions with other molecules.

The most prominent hydrogen bond donor in this compound is the N-H group of the indoline ring. The primary hydrogen bond acceptor is the nitrogen atom of the pyridine ring. This donor-acceptor pairing can lead to the formation of intermolecular hydrogen bonds, resulting in the assembly of molecules into chains, sheets, or more complex three-dimensional networks in the solid state.

In solution, the N-H group of the indoline can also form hydrogen bonds with solvent molecules, while the pyridine nitrogen can act as a hydrogen bond acceptor. The presence and strength of these interactions can be studied using techniques such as NMR and IR spectroscopy.

Both the indoline and pyridine rings are aromatic systems, making them capable of engaging in π-stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of the π-stacking can vary, with common arrangements being face-to-face (sandwich) and face-to-edge (T-shaped).

In a study of the indole···pyridine dimer, it was found that the most stable geometry is a V-shaped structure stabilized by both N-H···N hydrogen bonding and C-H···π and π···π dispersion interactions nih.gov. The dimethyl groups on the indoline ring of this compound would likely influence the preferred stacking geometry due to steric hindrance and altered electronic properties.

The interplay of hydrogen bonding, π-stacking, and dispersion forces can lead to the formation of well-defined supramolecular assemblies. In the case of the indole···pyridine system, both dimers and trimers have been observed and characterized nih.gov.

Dimers: The V-shaped geometry of the indole···pyridine dimer is a result of a balance between the directional hydrogen bond and the more diffuse π-stacking and dispersion interactions nih.gov.

Trimers: For the (indole)₂···pyridine trimer, a cyclic geometry stabilized by N-H···N, N-H···π, C-H···π, and C-H···N interactions has been identified nih.gov.

These studies on the parent indole-pyridine system provide a valuable model for understanding the potential supramolecular structures that this compound could form. The specific substitution pattern of the methyl groups would modulate the strength and directionality of these non-covalent interactions, leading to unique and potentially useful supramolecular architectures.

Table 2: Key Non-Covalent Interactions in Indole-Pyridine Systems

| Interaction Type | Donor/Acceptor Groups | Significance |

| Hydrogen Bonding | Indoline N-H (donor), Pyridine N (acceptor) | Primary driving force for dimerization and linear assembly. |

| π-Stacking | Indoline and Pyridine aromatic rings | Contributes to the stability of stacked arrangements. |

| C-H···π Interactions | Aromatic C-H bonds and π-systems | Fine-tunes the geometry of molecular assemblies. |

| Dispersion Forces | All atoms | Provides overall cohesive energy. |

Insufficient Published Research Hinders Elucidation of this compound's Role as a Molecular Building Block

Despite the growing interest in novel heterocyclic compounds for applications in chemical biology and material sciences, a comprehensive review of the scientific literature reveals a notable scarcity of published research specifically detailing the use of This compound as a foundational component in the synthesis of more complex molecular systems. While the indoline and pyridine moieties are individually recognized as privileged structures in drug discovery and materials science, the specific utility of this combined scaffold remains largely unexplored in publicly available research.

The inherent structural features of this compound, which include a reactive secondary amine within the indoline ring and a versatile pyridine ring, theoretically position it as a valuable synthon. The dimethyl substitution on the benzene (B151609) ring of the indoline core could also influence its solubility, electronic properties, and steric interactions in potential molecular assemblies.

However, a thorough search of chemical databases and peer-reviewed journals did not yield specific examples or detailed research findings on the application of this particular compound as a building block. The available information is predominantly limited to its basic chemical properties and commercial availability. There is a lack of studies demonstrating its incorporation into larger, more functional molecules for specific applications in either chemical biology or material sciences.

Consequently, without concrete research findings, it is not possible to provide a detailed account of its role in constructing complex molecular systems, nor to present data tables on its reactivity, or the properties of any derived compounds. The scientific community has yet to publish significant work that would allow for a thorough analysis as per the requested outline. Further research and publication are required to fully understand the potential of this compound as a versatile building block in the development of new functional molecules.

Structure Mechanism Relationships Smr

Correlation Between Substituent Effects and Reaction Efficiency/Selectivity

The efficiency and selectivity of chemical reactions involving 2-arylindoline scaffolds are significantly influenced by the nature and position of substituents on both the indoline (B122111) and aryl rings. While direct studies on 6,7-Dimethyl-2-(pyridin-3-yl)indoline are not extensively documented, a comprehensive understanding can be extrapolated from research on analogous structures.

Substituents on the indoline ring system can exert both electronic and steric effects. For instance, in the synthesis of dispiro compounds from isatins, the electronic nature of substituents on the isatin (B1672199) ring was found to have only a marginal impact on the reaction yields nih.gov. This suggests that for certain multi-component reactions, the inherent reactivity of the core structure dominates over subtle electronic perturbations from substituents.

Conversely, modifications to the indole (B1671886) nitrogen have been shown to have a more pronounced effect. For example, in a series of 3,5-disubstituted pyridin-2(1H)-ones, methylation or aminoalkylation of the indole nitrogen resulted in a decrease in biological potency, indicating that even small alkyl groups can significantly alter the molecule's interaction with its biological target researchgate.net.

On the pyridine (B92270) ring, the position of the nitrogen atom and the presence of other substituents are critical in directing reactivity. The electron-withdrawing nature of the pyridine ring influences the electron density of the attached indoline system. In related 2-(pyridin-3-yl)-1H-indole-3-carbonitrile systems, halogenation at the C-7 position of the indole ring was demonstrated to dramatically increase inhibitory potency against certain kinases, an effect attributed to favorable halogen bonding interactions with the protein target nih.gov. This highlights the profound impact that even a single, well-placed substituent can have on the molecule's biological activity.

The following table summarizes the observed effects of substituents on the reactivity and selectivity of related indoline and pyridine derivatives.

| Compound Class | Substituent Modification | Observed Effect |

| Dispiro[indoline-...] | Various substituents on the isatin ring | Marginal effects on reaction yields nih.gov. |

| 3,5-disubstituted pyridin-2(1H)-ones | Methylation or aminoalkylation of indole nitrogen | Lower biological potency researchgate.net. |

| 2-(pyridin-3-yl)-1H-indole-3-carbonitrile | Halogenation at C-7 of the indole ring | Significant enhancement of biological activity nih.gov. |

These findings suggest that for this compound, the methyl groups at the 6- and 7-positions likely provide steric hindrance and are electron-donating, which could influence the accessibility and reactivity of the indoline core. The pyridin-3-yl group, being electron-withdrawing, will affect the electronic properties of the indoline nitrogen and the C2 position.

Relationship between Structural Modifications and Molecular Recognition Features

The ability of a molecule to be recognized by a biological target is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. For this compound, several structural features are critical for molecular recognition.

The 2-arylindoline scaffold itself is a key pharmacophore. The pyridine ring at the 2-position provides a crucial site for hydrogen bonding and π-π stacking interactions with target proteins nih.gov. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, a common interaction in ligand-receptor binding.

Structural modifications, even subtle ones, can significantly alter these recognition features. For instance, the replacement of a linking NH group with an aminocarbonyl or an oxygen atom in a series of 3,5-disubstituted pyridine-2(1H)-one derivatives maintained good biological activity, demonstrating that isosteric replacements can preserve key molecular recognition features researchgate.net.

In a broader context, molecular recognition often involves the ligand fitting into a specific binding pocket of a receptor. Studies on the binding of drugs to the growth hormone secretagogue receptor have revealed that ligands can occupy a bifurcated binding pocket, highlighting the importance of a molecule's shape and charge distribution for effective binding acs.org.

The table below outlines key structural features and their potential roles in the molecular recognition of 2-arylindoline derivatives.

| Structural Feature | Potential Role in Molecular Recognition |

| Pyridine ring at C2 | Hydrogen bonding (via nitrogen atom) and π-π stacking interactions nih.gov. |

| Indoline nitrogen | Potential for hydrogen bonding (as a donor). |

| 6,7-Dimethyl groups | Steric influence on binding pocket accessibility and potential for hydrophobic interactions. |

| Overall molecular shape | Complementarity to the binding site of a biological target. |

For this compound, the relative orientation of the pyridine and indoline rings will be a key determinant of its shape and how it presents its hydrogen bonding and π-stacking features to a potential binding partner.

Elucidation of Molecular Features Governing Interconversion and Stability

The stability of the indoline ring system and its potential for interconversion are governed by several molecular features, including the nature of its substituents and the surrounding chemical environment. The indoline core is a reduced form of the more aromatic indole.

One of the primary pathways for the degradation of substituted indoles in biological systems is through successive hydroxylation at the 2- and 3-positions, leading to ring cleavage nih.gov. The presence of a methyl group on the indole ring has been shown to inhibit this initial hydroxylation step, suggesting that the 6,7-dimethyl substitution in the target molecule could enhance its metabolic stability nih.gov.

The 2-arylindoline structure can be formed by the reduction of the corresponding 2-arylindole nih.gov. This interconversion highlights the redox relationship between these two heterocyclic systems. The reverse reaction, the oxidation of indolines to indoles, is also a common transformation and can be achieved using various oxidizing agents researchgate.net. This suggests that this compound could potentially be oxidized to the corresponding indole derivative under certain conditions.

The conformational stability of the indoline ring is also an important factor. The five-membered ring of indoline is not planar and can adopt different envelope or twist conformations. In a study on 2-phenyl-3-arylimino-3H-indole 1-oxide, it was found that the reaction produced only one of two possible diastereomers, indicating a high degree of stereospecificity that is influenced by the conformation of the indoline ring system researchgate.net.

The stability of intermediates is also crucial in determining reaction pathways. In the synthesis of enantiomerically enriched 2-arylindolines, the deprotonation of N-Boc-2-phenylindoline with a chiral base system leads to a configurationally stable organolithium intermediate at low temperatures nih.gov. This demonstrates that the indoline ring can be rendered stable even in a highly reactive anionic form.

The following table summarizes the key molecular features and their influence on the stability and interconversion of indoline derivatives.

| Molecular Feature / Process | Influence on Stability and Interconversion |

| Methyl substitution on the indoline ring | Can inhibit metabolic degradation via hydroxylation nih.gov. |

| Redox state of the heterocyclic core | Interconversion between indoline and indole is possible through reduction and oxidation reactions nih.govresearchgate.net. |

| Conformational constraints | The stereochemistry of reactions involving the indoline ring can be highly specific due to conformational preferences researchgate.net. |

| N-protection (e.g., with a Boc group) | Can stabilize reactive intermediates, such as organolithiums, allowing for further functionalization nih.gov. |

Future Directions in Research

Exploration of Novel and Sustainable Synthetic Methodologies for Indoline (B122111) Derivatives

The development of efficient and environmentally benign synthetic routes to indoline derivatives is a paramount objective in contemporary organic chemistry. Future research will likely prioritize the creation of novel methodologies that offer improved atom economy, reduced waste, and the use of sustainable resources.

One promising area is the advancement of transition metal-catalyzed reactions . While palladium-catalyzed C-H activation and cross-coupling reactions have been instrumental in constructing the indoline core, the exploration of catalysts based on more abundant and less toxic metals is a key goal. researchgate.net Furthermore, the development of asymmetric hydrogenation techniques using chiral catalysts, including rhodium and iridium complexes, will be crucial for accessing enantiomerically pure indoline derivatives, which are often essential for specific biological activities. nih.gov

Green chemistry approaches are also expected to play a more significant role. This includes the expanded use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. mdpi.com Flow chemistry presents another sustainable alternative, offering precise control over reaction parameters and facilitating safer, more efficient production, particularly for multi-step syntheses. acs.org The use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free reaction conditions will further contribute to the sustainability of indoline synthesis. rsc.org Electrochemical synthesis is also emerging as a powerful and environmentally friendly tool for constructing functionalized indolines. acs.org

| Synthetic Approach | Key Advantages | Representative Catalyst/Conditions |

| Transition Metal Catalysis | High efficiency, regioselectivity, and stereoselectivity. | Palladium, Rhodium, Iridium, Cobalt complexes. |

| Asymmetric Hydrogenation | Access to chiral indolines with high enantiomeric excess. | Chiral phosphine (B1218219) ligands with Rh or Pd. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and cleaner reactions. mdpi.com | Solvent-free or high-boiling point solvents. |

| Flow Chemistry | Enhanced safety, scalability, and precise reaction control. acs.org | Packed-bed reactors with heterogeneous catalysts. |

| Electrochemical Synthesis | Avoidance of harsh reagents, mild reaction conditions. acs.org | Use of electrical current to drive reactions. |

Development of Advanced Computational Models for Enhanced Prediction of Molecular Behavior

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For indoline derivatives, the development of more sophisticated computational models will accelerate the design and optimization of molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be refined. By correlating the structural features of indoline derivatives with their biological activities, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can predict the potency of new compounds and guide synthetic efforts. mdpi.com These models help in identifying key steric, electrostatic, and hydrophobic features that are crucial for a molecule's function.

Molecular docking simulations are another critical area of development. These methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govnih.gov Advanced docking algorithms, combined with more accurate scoring functions, will improve the prediction of binding energies and help in the rational design of potent and selective inhibitors targeting specific proteins. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial for the early identification of drug candidates with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate in later stages of drug development. bohrium.com The integration of machine learning and artificial intelligence with these computational models promises to further enhance their predictive power and accelerate the discovery of novel indoline-based therapeutics. nih.gov

Design and Synthesis of Next-Generation Chemical Biology Probes Based on the Indoline Scaffold

The inherent structural and photophysical properties of the indoline scaffold make it an excellent platform for the development of chemical biology probes. These tools are essential for visualizing and understanding complex biological processes in real-time.

A significant area of future research is the design of novel fluorescent probes . Indole-based fluorophores have been successfully employed to detect a variety of analytes, including metal ions, reactive oxygen species, and changes in pH. nih.govmdpi.com The development of next-generation probes will focus on achieving higher sensitivity, selectivity, and photostability. Probes with "turn-on" fluorescence mechanisms, where the fluorescence is activated only upon binding to the target, are particularly desirable as they minimize background signal and enhance detection sensitivity. acs.org

The indoline core is also a valuable scaffold for creating Positron Emission Tomography (PET) imaging agents . Indolinyl and indolyl derivatives have shown promise as imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.govnih.gov Future work will involve optimizing the pharmacokinetic properties of these agents to improve brain penetration and clearance, as well as enhancing their binding affinity and specificity for amyloid plaques.

Furthermore, the development of biosensors based on indoline derivatives is a rapidly growing field. These can be designed as genetically encoded sensors or as synthetic probes that can be introduced into cells to monitor specific biological events. mdpi.comnih.gov For instance, transcription factor-based biosensors that respond to specific indole (B1671886) derivatives can be engineered to report on metabolic pathways or cellular signaling events. nih.gov

| Probe Type | Application | Key Design Considerations |

| Fluorescent Probes | Detection of ions, pH, and reactive species; bioimaging. rsc.orgnih.gov | High quantum yield, photostability, target specificity, "turn-on" response. |

| PET Imaging Agents | In vivo imaging of biological targets (e.g., amyloid plaques). nih.govnih.gov | Appropriate radioisotope labeling, good brain penetration, high target affinity. |

| Chemical Probes | Modulation and study of specific protein functions (e.g., kinase signaling). nih.gov | High potency and selectivity for the target protein. |

| Biosensors | Real-time monitoring of metabolites and cellular processes. mdpi.comnih.gov | Specific recognition element, clear signal transduction mechanism. |

In-depth Investigation of Complex Molecular Interactions and Dynamic Processes

A deeper understanding of how indoline derivatives interact with their biological targets at a molecular level is crucial for the rational design of new therapeutic agents and chemical probes. Future research will employ a combination of experimental and computational techniques to elucidate these complex interactions.

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography , will continue to provide high-resolution structural information on how indoline-based ligands bind to proteins and other biomolecules. This data is invaluable for validating and refining computational models.

Molecular dynamics (MD) simulations will play an increasingly important role in understanding the dynamic nature of these interactions. MD simulations can reveal how ligands and their target proteins move and change conformation over time, providing insights into the mechanisms of binding and allosteric regulation. These simulations can also be used to calculate binding free energies, offering a more accurate prediction of ligand potency.

The study of protein-ligand interactions will also benefit from the development of novel biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) , which can provide quantitative data on binding kinetics and thermodynamics. By combining these advanced experimental and computational approaches, researchers can gain a comprehensive understanding of the molecular interactions and dynamic processes that govern the biological activity of indoline derivatives. This knowledge will be instrumental in the design of next-generation molecules with enhanced efficacy and selectivity.

Q & A

Q. What are the recommended synthetic routes for 6,7-Dimethyl-2-(pyridin-3-yl)indoline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling pyridinyl groups to indoline cores via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can link 3-pyridinyl boronic acid to brominated indoline precursors. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–110°C), and solvent polarity (e.g., DMF/THF mixtures) to improve yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using -NMR and HRMS ensures structural fidelity .

Q. How can structural elucidation of this compound be performed using crystallographic and spectroscopic techniques?

Methodological Answer: X-ray crystallography (e.g., SHELX refinement) resolves the 3D structure, confirming substituent positions and bond angles . Spectroscopic methods include:

Q. What computational methods are suitable for predicting electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity. Solvent effects (e.g., chloroform) are modeled using the Polarizable Continuum Model (PCM). TD-DFT predicts UV-vis spectra, though discrepancies with experimental data (e.g., red shifts in solution) require calibration with empirical correction factors .

Advanced Research Questions

Q. How should researchers address contradictions between theoretical and experimental UV-vis spectra for this compound?

Methodological Answer: Discrepancies often arise from solvent interactions (e.g., chloroform polarity) or vibronic coupling unaccounted for in simulations. To resolve:

Q. What strategies are effective in studying synergistic effects when combining this compound with other dyes (e.g., crocetin)?

Methodological Answer: Design co-sensitized systems for applications like DSSCs:

Q. How can synthetic routes be optimized to reduce byproducts in this compound synthesis?

Methodological Answer:

- Employ high-throughput screening (HTS) to test catalysts (e.g., Pd vs. Ni), ligands, and solvents.

- Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates.

- Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance regioselectivity and reduce reaction time .

Q. What methodologies are recommended for evaluating the biological activity of this compound against protein kinases?

Methodological Answer:

Q. How do solvent polarity and protonation states influence the reactivity of this compound in catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.